BenchChemオンラインストアへようこそ!

Chromium tripicolinate

Bioavailability Absorption kinetics Chromium supplementation

Select Chromium tripicolinate for its validated superior bioavailability vs. inorganic chromium salts. Human studies confirm ~16-fold higher absorption than CrCl₃, ensuring reproducible research & effective supplement delivery. Lipophilic Cr(pic)₃ passively diffuses across cell membranes, directly impacting insulin sensitivity and blood pressure in preclinical models. Ideal for RCTs, functional foods, and metabolic syndrome studies. ≥98% purity powder.

Molecular Formula C18H12CrN3O6
Molecular Weight 418.3 g/mol
CAS No. 14639-25-9
Cat. No. B1668905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium tripicolinate
CAS14639-25-9
Synonyms2-pyridine carboxylic acid
2-pyridinecarboxylic acid
calcium dipicolinate trihydrate
chromium picolinate
iron(III) picolinate
picolinate
picolinic acid
picolinic acid, hydrochloride
picolinic acid, sodium salt
pyridine-2-carboxylic acid
zinc picolinate
Molecular FormulaC18H12CrN3O6
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3]
InChIInChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3
InChIKeyCBDQOLKNTOMMTL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chromium Tripicolinate CAS 14639-25-9: Physicochemical Properties and Identity Specification for Scientific Procurement


Chromium tripicolinate (CAS 14639-25-9), also referred to as chromium(III) tris(picolinate) or chromium picolinate, is a synthetic coordination complex in which one trivalent chromium ion (Cr³⁺) is chelated by three molecules of picolinic acid (pyridine-2-carboxylic acid). The molecular formula is C₁₈H₁₂CrN₃O₆, with a molecular weight of 418.30 g/mol [1]. The compound exists as a violet-red to dark red crystalline powder with a melting point >300°C, is lipophilic, and displays solubility of 0.6 mM in water (pH 7.0) and 2.0 mM in chloroform [1]. UV absorption maximum occurs at 264 nm (aM 15546 L mol⁻¹cm⁻¹) in water [1]. Commercially, it is manufactured to ≥98% purity and is chemically stable at room temperature [2].

Why Chromium Tripicolinate Cannot Be Generically Substituted with Other Trivalent Chromium Salts: A Procurement-Relevant Justification


Not all trivalent chromium compounds are functionally equivalent in research or industrial applications. The picolinate ligand fundamentally alters the pharmacokinetic and pharmacodynamic profile of chromium: the intact Cr(pic)₃ complex demonstrates lipophilic character enabling passive diffusion across cell membranes, whereas ionic chromium salts such as CrCl₃ exhibit substantially lower membrane permeability and gastrointestinal absorption [1]. In rats, intestinal absorption of ⁵¹Cr from Cr(pic)₃ was twice that of CrCl₃ (1.16% vs. 0.55%) [2], and in human acute absorption studies, 24-hour urinary chromium excretion—a validated proxy for gastrointestinal absorption—was nearly 16-fold higher for chromium picolinate compared to chromium chloride [3]. Beyond absorption, ligand identity influences tissue-specific metabolic outcomes: in comparative studies of six commercial trivalent chromium compounds, only picolinate, NBC (niacin-bound chromium), and chelavite enhanced insulin sensitivity, while only picolinate and NBC significantly lowered systolic blood pressure [4]. Thus, substituting chromium picolinate with inorganic salts (CrCl₃), nicotinate-based forms, or other chelates without empirical validation may introduce uncontrolled variability in absorption kinetics and biological response, compromising experimental reproducibility and product performance.

Chromium Tripicolinate CAS 14639-25-9: Quantified Differential Evidence Against Principal Comparators


Acute Human Absorption of Chromium Tripicolinate vs. Chromium Chloride and Nicotinate Forms: 24-Hour Urinary Excretion Comparison

Chromium picolinate demonstrates significantly superior gastrointestinal absorption compared to chromium chloride and two commercially available chromium nicotinate preparations, as measured by 24-hour urinary chromium excretion following a single oral dose. This human crossover study provides direct head-to-head comparison data [1].

Bioavailability Absorption kinetics Chromium supplementation

Intestinal Absorption Ratio of Chromium Tripicolinate vs. Chromium Chloride in Rodent Model: Radiolabeled ⁵¹Cr Whole-Body Counting

Using ⁵¹Cr-radiolabeled compounds and whole-body counting methodology, intestinal absorption of chromium from Cr(pic)₃ was measured at 1.16% of administered dose, compared to 0.55% from CrCl₃—a 2.1-fold difference [1]. However, the majority of absorbed ⁵¹Cr from Cr(pic)₃ was rapidly excreted into urine within 24 hours, and whole-body retention after 7 days was similar between the two compounds [1].

Absorption Pharmacokinetics Preclinical toxicology

Comparative Metabolic Efficacy of Chromium Tripicolinate vs. Five Other Commercial Trivalent Chromium Compounds: Insulin Sensitivity and Blood Pressure Outcomes

In a systematic comparison of six commercial trivalent chromium compounds, only three compounds enhanced insulin sensitivity: NBC (niacin-bound chromium), chelavite, and picolinate. Only two compounds significantly decreased systolic blood pressure (SBP): NBC and picolinate [1]. Chromium citrate, amino acid chelate (AAC), and chromium nicotinate failed to demonstrate significant improvement in insulin sensitivity or SBP reduction [1].

Insulin sensitivity Metabolic syndrome Functional comparison

Comparative Safety Profile: Chromium Tripicolinate vs. Chromium Chloride in Chronic Feeding Study

A 24-week chronic feeding study in Sprague Dawley rats demonstrated a lack of toxicity for both chromium picolinate and chromium chloride at doses up to 100 mg Cr/kg diet. There were no statistically significant differences in body weight, organ weights, or any of nine blood variables (including glucose, cholesterol, triglycerides, BUN, transaminases, total protein, and creatinine) between any test groups and controls [1]. Histological evaluation of liver and kidney showed no detectable differences [1]. Notably, animals fed the picolinate form accumulated several-fold higher chromium concentrations in both liver and kidney compared to those fed chromium chloride at equivalent doses [1].

Toxicology Safety assessment Regulatory compliance

GRAS Regulatory Status: Chromax® Chromium Tripicolinate for Food and Beverage Fortification

Chromium tripicolinate (as Chromax®) has been determined to be Generally Recognized As Safe (GRAS) for use as a nutrient supplement in foods, specifically in nutritional bars and beverages, at a maximum use level of 2.4 mg Chromax® per product serving [1]. This regulatory determination followed a comprehensive safety assessment evaluating the production process, final product specifications, Estimated Daily Intake (EDI) of trivalent chromium and picolinic acid, and comparison to Acceptable Daily Intake (ADI) derived from animal studies corroborated with human data [1].

Regulatory GRAS Food fortification

Clinical Evidence Synthesis: Glycemic and Lipidemic Outcomes from Chromium Tripicolinate Supplementation

A comprehensive review of 15 clinical studies involving 1,690 subjects (1,505 receiving CrPic) found that 13 of 15 studies reported significant improvement in at least one outcome of glycemic control [1]. All 15 studies demonstrated salutary effects in at least one parameter of diabetes management, including reductions in blood glucose, insulin, cholesterol, and triglyceride levels [1]. The greater bioavailability of CrPic compared to niacin-bound chromium or chromium chloride is cited as a mechanistic explanation for its comparatively superior efficacy [1].

Clinical trial Glycemic control Lipid metabolism

Chromium Tripicolinate CAS 14639-25-9: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Clinical Trials Investigating Glycemic Control or Insulin Sensitivity in Type 2 Diabetes Populations

Chromium tripicolinate is the appropriate selection for randomized controlled trials requiring a chromium compound with demonstrated human absorption superiority and clinical efficacy track record. The DiSilvestro et al. (2007) human crossover study establishes that CrPic produces significantly higher 24-hour urinary chromium than chromium chloride or nicotinate forms [1], and the Broadhurst and Domenico (2006) review confirms positive clinical outcomes in 87% of published glycemic control studies using CrPic [2]. Procurement of CrPic ensures dosing can be standardized based on the most extensive human clinical trial database among chromium compounds.

Functional Food and Beverage Fortification Requiring GRAS-Designated Chromium Source

For manufacturers of nutritional bars, ready-to-drink beverages, or other functional food formats requiring chromium fortification, chromium tripicolinate (as Chromax®) offers GRAS status validated through formal safety assessment of both the trivalent chromium and picolinic acid components [3]. The 24-week rodent toxicity study confirms safety at doses several thousand times the upper limit of human estimated safe intake, with no adverse effects on body weight, organ weights, blood chemistry, or histopathology [4]. This regulatory pathway is compound-specific and not automatically applicable to chromium chloride, nicotinate, or other alternative chromium salts.

Dietary Supplement Formulation Requiring Maximum Chromium Bioavailability per Milligram

When formulating dietary supplements where chromium dosage is constrained by label claim limits or cost considerations, chromium tripicolinate provides the highest acute absorption efficiency among commercially available chromium compounds. The ~16-fold higher urinary excretion compared to chromium chloride and >2-fold higher compared to nicotinate-based forms [1] translates to greater effective chromium delivery per milligram of elemental chromium, enabling lower formulated doses to achieve equivalent or superior tissue chromium levels [4]. This bioavailability advantage has direct implications for capsule size, tablet compression, and cost of goods.

Preclinical Research Requiring Enhanced Insulin Sensitivity or Blood Pressure Reduction from Chromium Supplementation

Investigators using rodent models of metabolic syndrome or hypertension should select chromium tripicolinate over alternative chromium compounds when insulin-sensitizing or blood pressure-lowering effects are primary study endpoints. The Preuss et al. (2008) six-compound comparison demonstrated that only picolinate, NBC, and chelavite enhanced insulin sensitivity, and only picolinate and NBC significantly decreased systolic blood pressure [5]. Chromium citrate, amino acid chelate, and chromium nicotinate were ineffective for these parameters under identical experimental conditions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chromium tripicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.